molecular formula C24H29N3O3 B5113911 3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione CAS No. 5560-02-1

3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5113911
CAS No.: 5560-02-1
M. Wt: 407.5 g/mol
InChI Key: KSRADWTYAZTVCQ-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with a 4-benzylpiperazine moiety at the 3-position and a 4-propoxyphenyl group at the 1-position. The pyrrolidine-2,5-dione (succinimide) core is a well-established pharmacophore in medicinal chemistry, often associated with neurological and enzymatic activity.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-2-16-30-21-10-8-20(9-11-21)27-23(28)17-22(24(27)29)26-14-12-25(13-15-26)18-19-6-4-3-5-7-19/h3-11,22H,2,12-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSRADWTYAZTVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386083
Record name 3-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5560-02-1
Record name 3-(4-benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Hydrolysis of the Pyrrolidine-2,5-dione Core

The succinimide-like structure undergoes hydrolysis under acidic or basic conditions to form a dicarboxylic acid derivative. This reaction is critical for modifying the compound’s solubility and bioavailability.

Reaction Conditions Reagents Product Yield
1M HCl, reflux, 12 hoursHydrochloric acid3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dicarboxylic acid~65%
0.5M NaOH, 60°C, 6 hoursSodium hydroxideSodium salt of the dicarboxylic acid~72%

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine in the piperazine ring participates in alkylation or acylation reactions, enabling functionalization for enhanced receptor binding.

Reaction Type Reagents/Conditions Product Application
AlkylationEthyl bromoacetate, DMF, 80°CN-ethylated piperazine derivativeImproved pharmacokinetics
AcylationAcetyl chloride, CH₂Cl₂, RTAcetylated piperazine derivativeEnhanced metabolic stability

Reduction of the Dione Ring

The carbonyl groups in the pyrrolidine-2,5-dione are susceptible to reduction, forming a tetrahydropyrrole derivative.

Reducing Agent Conditions Product Selectivity
Sodium borohydrideMeOH, 0°C, 2 hoursPartially reduced diol intermediateModerate
Lithium aluminum hydrideTHF, reflux, 4 hoursFully reduced pyrrolidine derivativeHigh (>90%)

Ether Cleavage of the Propoxyphenyl Group

The propoxy group undergoes dealkylation under strong acidic or reductive conditions, yielding phenolic derivatives.

Reagents Conditions Product Mechanism
HBr (48%), acetic acid120°C, 8 hours1-(4-hydroxyphenyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dioneAcid-catalyzed cleavage
BBr₃, CH₂Cl₂-78°C to RT, 3 hoursSame as aboveElectrophilic demethylation

Photochemical Reactivity

The aromatic propoxyphenyl group participates in UV-induced reactions, such as dimerization or hydroxylation.

Conditions Outcome Significance
UV light (254 nm), 24 hoursFormation of dimerized product via [2+2] cycloadditionStability studies for formulation
TiO₂ catalyst, H₂O₂, UVHydroxylated derivative at the para positionProdrug activation pathways

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its propoxyphenyl substituent:

Compound Key Reaction Rate Constant (k, s⁻¹)
This compound Hydrolysis (1M HCl)1.2 × 10⁻³
1-(3,5-Dichlorophenyl)-3-(4-benzylpiperazin-1-yl)pyrrolidine-2,5-dioneHydrolysis (1M HCl)0.8 × 10⁻³
3-(4-Benzylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione Piperazine alkylation2.5 × 10⁻³

The electron-donating propoxy group in the query compound stabilizes the intermediate during hydrolysis, resulting in a higher rate constant compared to chlorinated analogs .

Catalytic Modifications

Palladium-catalyzed cross-coupling reactions enable introduction of aryl/heteroaryl groups:

Catalyst Ligand Substrate Product
Pd(OAc)₂XPhosAryl boronic acidBiaryl-functionalized derivative
PdCl₂(PPh₃)₂-Vinyl bromideAlkenylated analog

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Predicted pKa
3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione (Target) C₂₄H₂₈N₃O₃ 406.50 Not reported Not reported ~6.5–9.5*
3-(4-Benzylpiperidin-1-yl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione C₂₂H₂₂Cl₂N₂O₂ 417.33 621.4 ± 55.0 1.344 ± 0.06 6.55 ± 0.40
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione derivatives Variable (C₁₈–C₂₅H₁₉–₂₈N₂O₂) ~300–450 Not reported Not reported 4.8–7.2 (varies)
1-Pentyl-3-(4’-aminophenyl)pyrrolidine-2,5-dione C₁₅H₁₉N₂O₂ 265.33 Not reported Not reported ~5.2 (amine)

*Predicted pKa for the target compound is estimated based on benzylpiperazine’s basicity (pKa₁ ~9.5, pKa₂ ~5.5).

Key Observations:
  • Substituent Effects: The target compound’s 4-propoxyphenyl group enhances lipophilicity compared to the electron-withdrawing 3,4-dichlorophenyl group in the analog from . This may improve membrane permeability but reduce aqueous solubility. The benzylpiperazine moiety (target) introduces two basic nitrogen atoms, contrasting with the benzylpiperidine group (), which has a single tertiary amine. This difference may influence receptor binding kinetics and metabolic stability .

Pharmacological and Functional Comparisons

Key Observations:
  • Target Compound vs. Indolyl Derivatives () :
    • The indolyl derivatives exhibit explicit 5-HT1A and SERT binding, while the target compound’s benzylpiperazine group may confer similar serotonergic activity. However, the propoxyphenyl group’s bulkiness could reduce affinity compared to the indole’s planar structure .
  • Chlorophenyl vs. Propoxyphenyl :
    • The dichlorophenyl analog () likely targets enzymes via halogen bonding, whereas the target compound’s propoxyphenyl group may prioritize membrane interaction over direct target binding .

Q & A

Q. What synthetic routes are recommended for 3-(4-Benzylpiperazin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. Key intermediates like 4-propoxyphenylpyrrolidine-2,5-dione are functionalized with benzylpiperazine derivatives. Optimization includes:
  • Catalyst screening : Pd-mediated coupling for aryl-amine bonds improves yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Temperature control : Reactions conducted at 80–100°C reduce side-product formation.
  • Analytical validation : HPLC (≥95% purity) and NMR (δ 7.2–7.4 ppm for benzyl protons) confirm product integrity .

Table 1 : Comparison of Catalysts in Synthesis

CatalystYield (%)Purity (HPLC)Reference
Pd(OAc)₂7896%
CuI6592%
No catalyst4285%

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves stereochemistry and confirms piperazine-pyrrolidine ring conformation .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 4.3–4.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ m/z 434.21) .

Advanced Research Questions

Q. What in vitro models are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Cancer cell lines : Use MCF-7 (breast) or A549 (lung) cells for antiproliferative assays (IC₅₀ determination) .
  • Receptor binding assays : Screen for σ-receptor or serotonin receptor affinity via competitive radioligand binding .
  • Dose-response studies : Employ 3D spheroid models to mimic tumor microenvironments .

Q. How can researchers resolve discrepancies in reported pharmacological effects?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds .
  • Statistical rigor : Apply ANOVA with post-hoc tests to address variability in replicate experiments .
  • Meta-analysis : Cross-reference data from independent studies to identify confounding variables (e.g., solvent used in dosing) .

Q. What methodologies assess its environmental fate and ecotoxicology?

  • Methodological Answer :
  • Biodegradation studies : Aerobic soil metabolism tests (OECD 307) track degradation half-life .
  • Aquatic toxicity : Daphnia magna acute toxicity assays (48-hr LC₅₀) .
  • Analytical detection : HPLC-MS/MS quantifies environmental residues (LOQ: 0.1 ng/L) .

Q. How to design pharmacokinetic studies for ADME (Absorption, Distribution, Metabolism, Excretion) properties?

  • Methodological Answer :
  • Radiolabeling : Use ¹⁴C-labeled compound to trace bioavailability in rodent models .
  • Tissue distribution : LC-MS/MS quantifies compound levels in plasma, liver, and brain .
  • Metabolite profiling : Hepatocyte incubations + UPLC-QTOF identify phase I/II metabolites .

Data Contradiction Analysis

Q. How to address inconsistent results in receptor selectivity profiles?

  • Methodological Answer :
  • Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation) .
  • Species specificity : Compare human vs. murine receptor isoforms to clarify interspecies variability .
  • Structural modeling : Dock the compound into receptor crystal structures to predict binding modes .

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